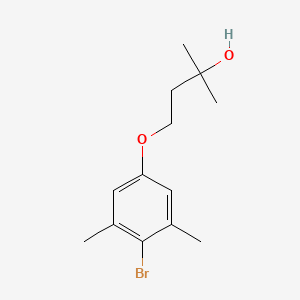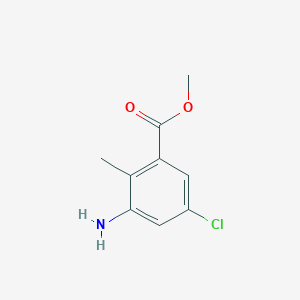
Methyl 3-amino-5-chloro-2-methylbenzoate
Übersicht
Beschreibung
“Methyl 3-amino-5-chloro-2-methylbenzoate” is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-chloro-2-methylbenzoate” consists of a benzene ring substituted with an amino group (NH2), a methyl group (CH3), a chloro group (Cl), and a methyl ester group (COOCH3) . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“Methyl 3-amino-5-chloro-2-methylbenzoate” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the resources I have.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemical Compounds
Methyl 3-amino-5-chloro-2-methylbenzoate is utilized in the synthesis of various chemical compounds. For instance, it plays a crucial role in the synthesis of Chloranthraniliprole, a compound prepared from 2-amino-5-chloro-N,3-dimethylbenzamide, which itself is derived from 2-amino-5-chloro-3-methylbenzoic acid. This process involves several stages, including hydrogenation, chlorination, and aminolysis, leading to the final product with significant purity and yield (Zheng Jian-hong, 2012).
In Antibiotic Biosynthesis
A derivative of Methyl 3-amino-5-chloro-2-methylbenzoate, specifically 3-amino-5-hydroxybenzoic acid, is essential in antibiotic biosynthesis. This includes the preparation of chlorinated analogues for the study of the biosynthesis and synthesis of various classes of antibiotics. The process involves selective monochlorination and hydrolysis to achieve the desired chlorinated acids (A. Becker, 1984).
Pharmacological Research
In pharmacological research, Methyl 3-amino-5-chloro-2-methylbenzoate derivatives have been explored for potential applications. The synthesis of 3-amidebenzamide derivatives from 5-amino-2-methylbenzoic acid and 5-amino-2-chlorobenzoic acid, for example, has led to compounds showing preliminary anti-tumor activity in vitro, indicating a potential role in cancer treatment (B. Li, 2014).
Supramolecular Chemistry
Methyl 3-amino-5-chloro-2-methylbenzoate is significant in supramolecular chemistry for creating proton-transfer complexes. These complexes demonstrate varied molecular structures, stabilizing through hydrogen bonding and other noncovalent interactions. Such studies contribute to the understanding of molecular interactions and the development of materials with specific properties (N. C. Khalib et al., 2014).
Safety and Hazards
The safety data sheet for “Methyl 3-amino-5-chloro-2-methylbenzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-amino-5-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXZOGNUNHYYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738209 | |
| Record name | Methyl 3-amino-5-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294190-18-4 | |
| Record name | Methyl 3-amino-5-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
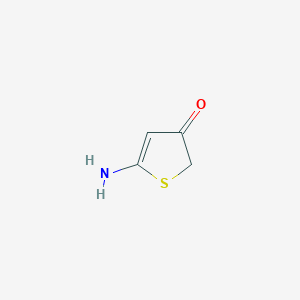

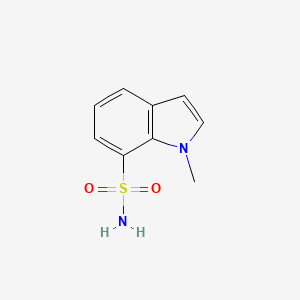
![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
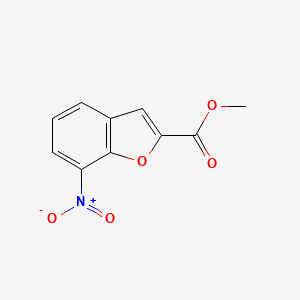

![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
![2-Methoxythieno[3,2-D]pyrimidine](/img/structure/B1403309.png)
